(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Overview
Description
®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with a complex structure that includes an amino group and a carbonitrile group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by a cyclization reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carbonitrile group can be reduced to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in various chemical reactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: The enantiomer of the compound, which may have different biological activities.
5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: The racemic mixture of the compound.
5-amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile: A structural isomer with different chemical properties.
Uniqueness
®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its overall chemical reactivity. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11H,1-3,13H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJCZZMPAPFDGB-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739741 | |
Record name | (5R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828926-06-3 | |
Record name | (5R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.